molecular formula C20H33NO2 B11490720 [2-(4-Isopropyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-ethyl]-(4-methoxy-benzyl)-amine

[2-(4-Isopropyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-ethyl]-(4-methoxy-benzyl)-amine

Cat. No.: B11490720
M. Wt: 319.5 g/mol
InChI Key: BKIXVSLKBOMXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}[(4-METHOXYPHENYL)METHYL]AMINE is a complex organic molecule featuring a combination of oxane and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}[(4-METHOXYPHENYL)METHYL]AMINE typically involves multiple steps:

    Formation of the oxane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the isopropyl group: This step involves the alkylation of the oxane ring using isopropyl halides in the presence of a strong base.

    Attachment of the ethyl chain: This is done through a nucleophilic substitution reaction.

    Coupling with the methoxyphenyl group: This final step involves the use of a coupling reagent such as a Grignard reagent or organolithium compound to attach the methoxyphenyl group to the ethyl chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}[(4-METHOXYPHENYL)METHYL]AMINE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

{2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}[(4-METHOXYPHENYL)METHYL]AMINE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}[(4-METHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-Bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole
  • 2,4-Dimethylphenol
  • 4-Isopropenylmethyltoluene

Uniqueness

{2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}[(4-METHOXYPHENYL)METHYL]AMINE: stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its oxane ring and methoxyphenyl group contribute to its versatility and potential for diverse applications.

Properties

Molecular Formula

C20H33NO2

Molecular Weight

319.5 g/mol

IUPAC Name

2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)-N-[(4-methoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C20H33NO2/c1-16(2)20(11-13-23-19(3,4)15-20)10-12-21-14-17-6-8-18(22-5)9-7-17/h6-9,16,21H,10-15H2,1-5H3

InChI Key

BKIXVSLKBOMXIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCOC(C1)(C)C)CCNCC2=CC=C(C=C2)OC

solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.